3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with two methyl groups at the 3 and 5 positions, and an oxane moiety at the 1 position. Its molecular formula is CHNO, and it has a molecular weight of 195.26 g/mol. The compound's IUPAC name reflects its structural features, and it is identified by the CAS number 1343393-99-6. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its distinctive properties and biological activities .
The chemical reactivity of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine allows it to participate in various reactions:
These reactions are typically facilitated under controlled conditions using solvents such as ethanol or methanol, often requiring heating and the presence of catalysts.
Research indicates that 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine exhibits promising biological activities. It has been investigated for potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, which may modulate their activity. This makes the compound a candidate for further exploration in drug development, particularly as an enzyme inhibitor or receptor modulator .
The synthesis of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine typically involves:
The compound finds several applications across different fields:
Studies on the interactions of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine with biological targets have revealed insights into its mechanism of action. The compound's ability to bind to specific enzymes or receptors suggests that it may modulate their activity effectively. Further research is necessary to elucidate the exact pathways involved and how these interactions can be harnessed for therapeutic purposes .
Several compounds share structural similarities with 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Lacks oxane ring | Basic pyrazole structure |
| 1-(Oxan-3-yl)-1H-pyrazol-4-amine | Similar but without dimethyl substitutions | No additional methyl groups |
| 1-Methyl-3-(oxan-4-yl)-1H-pyrazole | Contains oxane but different methyl substitution | Different methyl positioning |
The uniqueness of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine lies in its combination of both a dimethyl-substituted pyrazole ring and an oxane ring. This structural combination imparts distinct chemical and biological properties that are not present in the similar compounds listed above, making it a valuable candidate for various applications in research and industry.